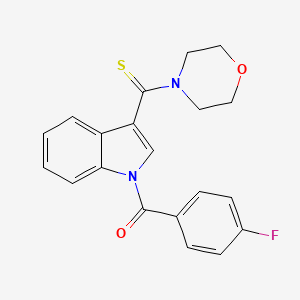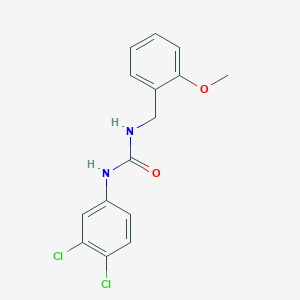
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years. It was first synthesized in 2012 and has been used for research purposes ever since.
作用机制
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole acts as a potent agonist at the CB1 and CB2 receptors, leading to the activation of various signaling pathways in the brain and body. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of the drug. This compound also inhibits the uptake of GABA, leading to sedation and hypothermia.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It has been shown to cause hypothermia, sedation, and analgesia in animal models. It also affects the immune system by inhibiting cytokine production and reducing inflammation. This compound has been shown to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor, leading to a range of effects on the brain and body.
实验室实验的优点和局限性
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has several advantages for lab experiments, including its high potency and affinity for the CB1 receptor. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, there are also limitations to its use, including its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, including its effects on the immune system and the cardiovascular system. There is also a need for more studies on the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for more research on the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years for its potent effects on the brain and body. It has been used extensively in scientific research to study the endocannabinoid system and its effects on the immune system and the cardiovascular system. This compound has several advantages for lab experiments, including its high potency and affinity for the CB1 receptor. However, there are also limitations to its use, including its potential for abuse and the lack of information on its long-term effects. Future research on this compound should focus on its therapeutic potential and its effects on the immune and cardiovascular systems.
合成方法
The synthesis of 1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole involves several steps, including the preparation of 4-fluorobenzoyl chloride and 4-morpholinylcarbonyl isothiocyanate, followed by the reaction of these two compounds with 1H-indole. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has been used extensively in scientific research to study the endocannabinoid system and its effects on the brain and body. It has been shown to bind to the CB1 and CB2 receptors in the brain, leading to a range of effects such as analgesia, sedation, and hypothermia. This compound has also been used to study the effects of synthetic cannabinoids on the immune system and the cardiovascular system.
属性
IUPAC Name |
(4-fluorophenyl)-[3-(morpholine-4-carbothioyl)indol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c21-15-7-5-14(6-8-15)19(24)23-13-17(16-3-1-2-4-18(16)23)20(26)22-9-11-25-12-10-22/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYAMBYYVJRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007026.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)
![ethyl 1-[2-(allyloxy)benzyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B5007076.png)
